Ulipristal Acetate D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

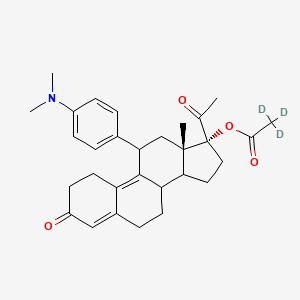

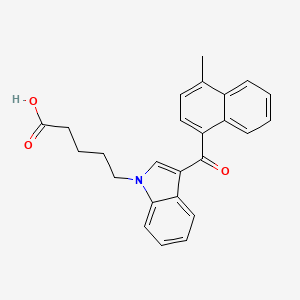

Ulipristal Acetate D3 (UA-D3) is a synthetic selective progesterone receptor modulator that has been extensively studied for its potential use in various medical applications. UA-D3 is a deuterated version of ulipristal acetate, which is a well-known drug used for emergency contraception and the treatment of uterine fibroids. The deuterated form of ulipristal acetate has been developed to improve its pharmacokinetic properties and increase its efficacy.

Applications De Recherche Scientifique

Synergism with Vitamin D3 in Uterine Fibroid Pharmacotherapy : A study reports the successful use of ulipristal acetate (UPA) with vitamin D3 in treating uterine fibroids (UF). This combination showed significant reduction in tumor volume and symptoms like pain and frequent urination (Ciebiera, Męczekalski, Łukaszuk, & Jakiel, 2019).

Enhanced Antifibroid Effects with Vitamin D3 : Another study found that adding vitamin D3 to UPA enhances its potency against UF phenotype in vitro. This combination significantly reduced cell proliferation and fibrosis markers compared to UPA alone (Ali, Shahin, Sabri, Al-Hendy, & Yang, 2018).

Long-term Medical Management of Uterine Fibroids : Research indicates that repeated 12-week courses of ulipristal acetate are effective and safe for the treatment of uterine fibroids, with improvements in symptoms and quality of life (Donnez et al., 2016).

Endometrial Changes During Use : A systematic review suggests that ulipristal acetate causes specific non-physiological endometrial changes, which are reversible after treatment cessation. It did not increase the occurrence of endometrial hyperplasia or adenocarcinoma (de Milliano, Van Hattum, Ket, Huirne, & Hehenkamp, 2017).

Comparison with Leuprolide Acetate for Uterine Fibroids : Ulipristal acetate was found to be noninferior to leuprolide acetate in controlling uterine bleeding, with a significantly lower incidence of side effects like hot flashes (Donnez et al., 2012).

Pharmacokinetic Study : A LC-MS/MS method was developed for the quantification of ulipristal acetate in human plasma, applied in a pharmacokinetic study to evaluate its properties after oral administration (Peng, Tang, Wang, Wang, & Ding, 2020).

Uterine Sarcomas Associated with Preoperative Treatment : A clinical audit revealed cases of different sarcomas associated with preoperative treatment with ulipristal acetate for supposed symptomatic myomas (Dovnik & Pakiz, 2019).

Spectrophotometric Determination Method : A visible spectrophotometric method for determining ulipristal acetate in bulk and tablet formulation was developed, providing a novel approach for quality control in laboratories (Gorumutchu & Ratnakaram, 2019).

Safety And Hazards

- Liver Injury : Recent reports have associated UPA with drug-induced liver injury (DILI). The European Medicines Agency suspended its use for uterine fibroids due to this risk. Severe hepatic reactions, including autoimmune hepatitis and acute hepatic failure, have been observed .

- Risk Assessment : Predictive models suggest intermediate DILI risk due to UPA’s lipophilicity and hepatic metabolism. Inhibition of liver transporters and the presence of reactive metabolites contribute to its hepatotoxic potential .

Propriétés

IUPAC Name |

[(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25?,26?,27?,29-,30-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLLAFOLCSJHRE-QLQPVKORSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ulipristal Acetate D3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)

![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)

![(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590438.png)

![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)

![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)